Cas no 324796-35-2 (3-bromo-1-(morpholin-4-yl)propan-1-one)
3-bromo-1-(morpholin-4-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-1-morpholinopropan-1-one
- 3-bromo-1-(morpholin-4-yl)propan-1-one
-
3-bromo-1-(morpholin-4-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM424173-250mg |
3-bromo-1-morpholinopropan-1-one |
324796-35-2 | 95%+ | 250mg |
$320 | 2023-03-20 | |
| Chemenu | CM424173-500mg |
3-bromo-1-morpholinopropan-1-one |
324796-35-2 | 95%+ | 500mg |
$576 | 2023-03-20 | |
| Chemenu | CM424173-1g |
3-bromo-1-morpholinopropan-1-one |
324796-35-2 | 95%+ | 1g |
$759 | 2023-03-20 | |
| Enamine | EN300-1723650-1g |
3-bromo-1-(morpholin-4-yl)propan-1-one |
324796-35-2 | 95% | 1g |
$699.0 | 2023-09-20 | |
| Enamine | EN300-1723650-5g |
3-bromo-1-(morpholin-4-yl)propan-1-one |
324796-35-2 | 95% | 5g |
$2028.0 | 2023-09-20 | |
| Enamine | EN300-1723650-10g |
3-bromo-1-(morpholin-4-yl)propan-1-one |
324796-35-2 | 95% | 10g |
$3007.0 | 2023-09-20 | |
| Enamine | EN300-1723650-0.05g |
3-bromo-1-(morpholin-4-yl)propan-1-one |
324796-35-2 | 95% | 0.05g |
$162.0 | 2023-09-20 | |
| Enamine | EN300-1723650-0.1g |
3-bromo-1-(morpholin-4-yl)propan-1-one |
324796-35-2 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
| Enamine | EN300-1723650-0.25g |
3-bromo-1-(morpholin-4-yl)propan-1-one |
324796-35-2 | 95% | 0.25g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1723650-0.5g |
3-bromo-1-(morpholin-4-yl)propan-1-one |
324796-35-2 | 95% | 0.5g |
$546.0 | 2023-09-20 |
3-bromo-1-(morpholin-4-yl)propan-1-one Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-bromo-1-(morpholin-4-yl)propan-1-one
3-Bromo-1-(morpholin-4-yl)propan-1-one (CAS No. 324796-35-2): A Versatile Chemical Intermediate for Modern Applications
3-Bromo-1-(morpholin-4-yl)propan-1-one (CAS No. 324796-35-2) is a specialized organic compound that has gained significant attention in pharmaceutical and agrochemical research. This brominated morpholine derivative serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The molecular structure of 3-bromo-1-morpholinopropanone features a reactive bromine atom at the 3-position of the propanone chain, coupled with a morpholine ring at the 1-position. This unique arrangement makes it an excellent intermediate for nucleophilic substitution reactions, which are fundamental in medicinal chemistry. Researchers particularly value this compound for its ability to introduce both bromo and morpholino functionalities in a single synthetic step.
Recent trends in drug discovery have shown increased interest in morpholine-containing compounds, as this heterocycle often improves the pharmacokinetic properties of drug candidates. The 3-bromo-1-(N-morpholino)propan-1-one scaffold has been utilized in the development of several investigational drugs targeting cancer and inflammatory diseases. Its versatility extends to materials science, where it serves as a precursor for functional polymers with potential applications in specialty coatings.
From a synthetic chemistry perspective, 3-bromo-1-(4-morpholinyl)-1-propanone offers multiple advantages. The bromine atom serves as an excellent leaving group, enabling efficient carbon-carbon bond formation through various cross-coupling reactions. Meanwhile, the morpholine moiety provides both steric and electronic effects that can influence the course of subsequent transformations. These characteristics make it particularly valuable in parallel synthesis and combinatorial chemistry approaches.
The compound's stability under various conditions has made 3-bromo-1-(morpholin-4-yl)propan-1-one a preferred choice for many research laboratories. It typically appears as a white to off-white crystalline solid with good solubility in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide. This solubility profile facilitates its use in diverse reaction conditions, from polar aprotic to moderately polar environments.
In the context of green chemistry initiatives, researchers are exploring more sustainable methods for producing morpholinyl propanone derivatives. Recent publications have highlighted microwave-assisted synthesis and continuous flow chemistry approaches that reduce reaction times and improve yields for compounds like 3-bromo-1-(morpholin-4-yl)propan-1-one. These advancements align with the pharmaceutical industry's growing emphasis on process intensification and reduced environmental impact.
Quality control of 3-bromo-1-(morpholin-4-yl)propan-1-one typically involves HPLC analysis to ensure high purity, generally ≥97% for most research applications. The compound's characterization includes standard spectroscopic methods: 1H NMR shows characteristic signals for the morpholine protons (δ 3.6-3.7 ppm) and the methylene groups adjacent to the carbonyl (δ 3.3-3.5 ppm). Mass spectrometry typically reveals the molecular ion peak at m/z 221/223 (1:1 ratio due to bromine isotopes).
The commercial availability of 3-bromo-1-(morpholin-4-yl)propan-1-one has increased significantly in recent years, reflecting its growing importance in medicinal chemistry. Several specialty chemical suppliers now offer this compound in quantities ranging from milligrams to kilograms, with custom synthesis options for bulk requirements. Pricing remains competitive due to established synthetic routes and growing demand from pharmaceutical researchers.
Looking forward, the applications of 3-bromo-1-morpholinopropan-1-one are expected to expand further. Its utility in click chemistry reactions and as a precursor for bioorthogonal probes positions it well for emerging fields like chemical biology and diagnostic agent development. The compound's modular nature allows for straightforward derivatization, making it adaptable to various research needs in academic and industrial settings.
From a safety perspective, standard laboratory precautions are sufficient when handling 3-bromo-1-(morpholin-4-yl)propan-1-one. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection should be used. The compound should be stored in a cool, dry place away from strong oxidizing agents, following general chemical storage guidelines for brominated compounds.
In conclusion, 3-bromo-1-(morpholin-4-yl)propan-1-one (CAS No. 324796-35-2) represents a valuable tool for modern synthetic chemistry, particularly in drug discovery and materials science. Its unique combination of reactivity and stability, coupled with the versatile morpholine pharmacophore, ensures its continued relevance in cutting-edge research. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as an important intermediate in organic synthesis.
324796-35-2 (3-bromo-1-(morpholin-4-yl)propan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)